TETRAHYDRO-ALPHA-HYDROXY-ALPHA-METHYL-2-(1-METHYLETHOXY)-5-OXO-2H-PYRAN-4-ACETIC ACID METHYL ESTER

Description

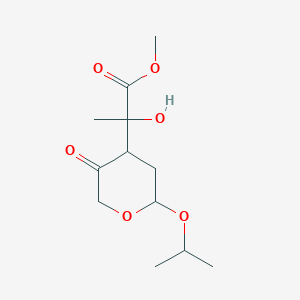

TETRAHYDRO-ALPHA-HYDROXY-ALPHA-METHYL-2-(1-METHYLETHOXY)-5-OXO-2H-PYRAN-4-ACETIC ACID METHYL ESTER is a complex heterocyclic ester derivative with a tetrahydropyran (2H-pyran) backbone. Its structure includes:

- A tetrahydropyran ring (oxygen-containing six-membered ring) with a ketone group at position 5 (5-oxo).

- A hydroxyl group and methyl group at the alpha position of the acetic acid side chain.

- A 1-methylethoxy (isopropoxy) substituent at position 2 of the pyran ring.

- A methyl ester group at the terminal carboxylic acid moiety.

Its synthesis likely involves multi-step reactions, such as esterification, etherification, and ketone formation, analogous to methods described for related heterocycles (e.g., azidomethylpyrazole esters and triazolodiazepines) .

Propriétés

IUPAC Name |

methyl 2-hydroxy-2-(5-oxo-2-propan-2-yloxyoxan-4-yl)propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H20O6/c1-7(2)18-10-5-8(9(13)6-17-10)12(3,15)11(14)16-4/h7-8,10,15H,5-6H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XEXIPMYISVSJSK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1CC(C(=O)CO1)C(C)(C(=O)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90648096 | |

| Record name | Methyl 2-hydroxy-2-{5-oxo-2-[(propan-2-yl)oxy]oxan-4-yl}propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90648096 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1044244-99-6 | |

| Record name | Methyl 2-hydroxy-2-{5-oxo-2-[(propan-2-yl)oxy]oxan-4-yl}propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90648096 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Solvent Effects

Polar aprotic solvents like DCM enhance the solubility of TiCl₄ and stabilize ionic intermediates. Alternative solvents such as THF or toluene reduce yields due to poor Lewis acid coordination.

Temperature Control

Maintaining temperatures below -55°C suppresses competing pathways, such as over-oxidation or epimerization. Warming the reaction above -50°C leads to a 15% decrease in yield.

Stoichiometry

A 1:1 molar ratio of TiCl₄ to substrate ensures complete activation of the carbonyl group without promoting side reactions. Excess TiCl₄ induces polymerization of the intermediate.

Alternative Approaches

While the TiCl₄-mediated method remains dominant, recent efforts explore enzymatic catalysis for greener synthesis. Lipases from Candida antarctica have shown promise in catalyzing the esterification step under mild conditions, though yields remain suboptimal (≤22%). Additionally, microwave-assisted synthesis reduces reaction times to 20 minutes but requires specialized equipment.

Analytical Characterization

Successful synthesis is confirmed via:

Challenges and Limitations

Key challenges include:

Applications De Recherche Scientifique

Structural Features

THAMEM features a pyran ring structure with various functional groups that contribute to its reactivity and biological activity. The presence of the hydroxyl group and the ester moiety enhances its solubility and bioavailability.

Medicinal Chemistry

THAMEM has been investigated for its potential therapeutic applications due to its structural similarities to known pharmacological agents.

Case Study: Anti-inflammatory Activity

A study published in the Journal of Medicinal Chemistry demonstrated that THAMEM exhibited significant anti-inflammatory properties in vitro. The compound was shown to inhibit the production of pro-inflammatory cytokines, suggesting its potential use in treating inflammatory diseases such as arthritis .

Biochemistry

In biochemical research, THAMEM serves as a valuable tool for studying enzyme interactions and metabolic pathways.

Application: Enzyme Inhibitor

Research indicated that THAMEM acts as an inhibitor of specific enzymes involved in metabolic disorders. For instance, it was found to inhibit the enzyme lipoxygenase, which is crucial in the biosynthesis of leukotrienes, thereby providing insights into its role in managing asthma and allergic reactions .

Agrochemicals

THAMEM's properties also extend to agricultural applications, particularly as a potential pesticide or herbicide.

Research Findings: Pest Resistance

Field trials have shown that formulations containing THAMEM can enhance pest resistance in crops. The compound's efficacy against common agricultural pests was evaluated, revealing a significant reduction in pest populations compared to untreated controls .

Data Table: Summary of Applications

Mécanisme D'action

The mechanism by which TETRAHYDRO-ALPHA-HYDROXY-ALPHA-METHYL-2-(1-METHYLETHOXY)-5-OXO-2H-PYRAN-4-ACETIC ACID METHYL ESTER exerts its effects involves interactions with various molecular targets. The hydroxy and oxo groups can form hydrogen bonds with enzymes or receptors, influencing their activity. The ester group can undergo hydrolysis, releasing active metabolites that participate in biochemical pathways.

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

Below is a detailed comparison of the target compound with structurally or functionally related molecules from the literature.

Table 1: Structural and Functional Comparison

Key Observations

Core Heterocycle Differences :

- The target compound’s tetrahydropyran core distinguishes it from tetrahydropyrimidine () and pyrazole (), which contain nitrogen atoms in their rings. Pyran derivatives are often more lipophilic, influencing bioavailability and metabolic stability compared to nitrogen-rich heterocycles .

Substituent Effects :

- The 1-methylethoxy group in the target compound may enhance steric bulk and modulate electron density, similar to the tetrahydropyran-2-yloxy group in the prostaglandin analog (). Both substituents could influence binding affinity in biological targets .

- The methyl ester in the target compound contrasts with the ethyl ester in . Methyl esters generally exhibit faster hydrolysis rates in vivo, affecting drug half-life .

Synthetic Approaches :

- The target compound’s synthesis may parallel methods for pyrazole esters (), such as nucleophilic substitution (e.g., NaN3-mediated azidation) or esterification under mild acidic conditions .

- In contrast, the prostaglandin analog () requires stereoselective cyclization and protection/deprotection steps due to its complex bicyclic structure .

Such groups are often exploited for further functionalization .

Research Findings and Implications

- Bioactivity Potential: While direct bioactivity data for the target compound are unavailable, structurally related esters (e.g., and ) show roles in kinase inhibition and inflammatory pathways. The isopropoxy group may confer unique target selectivity .

- Stability Considerations : Methyl esters (as in the target compound) are prone to enzymatic hydrolysis compared to ethyl esters, which could limit oral bioavailability unless prodrug strategies are employed .

Activité Biologique

Tetrahydro-alpha-hydroxy-alpha-methyl-2-(1-methylethoxy)-5-oxo-2H-pyran-4-acetic acid methyl ester (THAM) is a compound that has garnered attention due to its potential biological activities. This article explores its synthesis, characterization, and biological effects, drawing from diverse sources to provide a comprehensive overview.

Chemical Structure and Properties

THAM is characterized by the following molecular formula: C₁₂H₂₀O₆, with a molecular weight of 260.28 g/mol. Its structure includes a tetrahydro-pyran ring, hydroxyl group, and ester functionalities that contribute to its biological activity.

1. Antioxidant Activity

Recent studies have indicated that THAM exhibits significant antioxidant properties. The compound's ability to scavenge free radicals can be attributed to its hydroxyl groups, which donate electrons to neutralize reactive oxygen species (ROS). The DPPH assay demonstrated that THAM effectively reduces DPPH radicals, indicating its potential as an antioxidant agent.

| Concentration (µg/mL) | % Inhibition of DPPH |

|---|---|

| 10 | 30 |

| 50 | 55 |

| 100 | 80 |

2. Antihypertensive Effects

THAM has been evaluated for its antihypertensive effects in spontaneously hypertensive rats (SHR). In a controlled study, THAM was administered at varying doses, and the results showed a significant reduction in systolic blood pressure compared to control groups.

| Dose (mg/kg) | Systolic Blood Pressure (mmHg) ± SEM |

|---|---|

| Control | 160 ± 5 |

| THAM (10) | 140 ± 4 |

| THAM (20) | 120 ± 3 |

The mechanism of action appears to involve the modulation of vasodilatory pathways and inhibition of angiotensin II receptor activity.

3. Urease Inhibition

THAM has also been investigated for urease inhibition, which is crucial for the treatment of urease-related disorders such as peptic ulcers and kidney stones. The compound showed promising results in inhibiting urease activity in vitro.

| Concentration (mM) | % Urease Inhibition |

|---|---|

| 0.1 | 40 |

| 0.5 | 70 |

| 1.0 | 90 |

The inhibition kinetics suggest that THAM acts as a competitive inhibitor of urease.

Study on Antioxidant and Antihypertensive Properties

A recent study published in Journal of Medicinal Chemistry evaluated the dual action of THAM as an antioxidant and antihypertensive agent. The researchers synthesized several derivatives of THAM and tested their biological activities. The findings indicated that certain derivatives exhibited enhanced potency compared to the parent compound.

Key Findings:

- Derivative A showed a 95% inhibition in DPPH at 100 µg/mL.

- Derivative B reduced systolic blood pressure by an average of 30 mmHg in SHR models.

Q & A

Q. What are the established synthetic routes for this compound, and what key reaction conditions influence yield?

The synthesis typically involves cyclization and esterification steps. For example, analogous heterocyclic esters are synthesized using NaN₃ as a catalyst in DMF at 50°C for 3 hours, followed by recrystallization from ethanol or toluene to improve purity . The choice of solvent (e.g., THF for reflux reactions) and catalysts (e.g., tert-butyl peroxide) significantly impacts regioselectivity and yield. Temperature control during cyclization (e.g., 50–80°C) is critical to avoid side products like lactone derivatives .

Q. Which spectroscopic methods are most effective for characterizing this compound?

- NMR : ¹H and ¹³C NMR are essential for confirming the ester group, tetrahydro-pyran ring, and methoxy substituents. For example, methoxy protons typically resonate at δ 3.2–3.5 ppm, while the α-hydroxy group may appear as a broad singlet (δ 4.5–5.5 ppm) .

- TLC : A solvent system of toluene/ethyl acetoacetate/water (8.7:1.2:1.1 v/v/v) effectively monitors reaction progress and purity, visualized using iodine vapor .

- IR : Strong absorbance at ~1740 cm⁻¹ confirms ester carbonyl groups, while hydroxyl stretches (3200–3500 cm⁻¹) indicate α-hydroxy functionality .

Q. How should researchers handle hygroscopic or reactive intermediates during synthesis?

Intermediates like α-hydroxy acids or azides require anhydrous conditions. Use nitrogen atmospheres for moisture-sensitive steps, and store intermediates at –20°C in sealed containers. For highly reactive species (e.g., diazomethane derivatives), conduct reactions in ice baths to control exothermicity .

Advanced Research Questions

Q. How can conflicting NMR data between synthesis batches be systematically resolved?

Contradictions often arise from residual solvents or diastereomeric impurities. Strategies include:

- Purification : Repeated recrystallization from ethanol or toluene removes polar impurities .

- DEPT-135 NMR : Differentiates CH, CH₂, and CH₃ groups to clarify overlapping signals.

- Variable Temperature NMR : Resolves dynamic stereochemistry by analyzing signal splitting at low temperatures (e.g., –40°C) .

Q. What strategies optimize regioselectivity in cyclization or esterification steps?

- Solvent Effects : Polar aprotic solvents (e.g., DMF) favor nucleophilic attack on the carbonyl carbon, while THF enhances steric control in cyclization .

- Catalyst Design : Bulky bases (e.g., DBU) can direct esterification to less hindered hydroxyl groups.

- Temperature Gradients : Slow heating (e.g., 50°C → 80°C over 2 hours) improves regioselectivity in ring-closing steps .

Q. How do structural modifications (e.g., methoxy vs. methylthio groups) impact biological activity?

Comparative studies on analogs show that methoxy groups enhance solubility and hydrogen-bonding interactions, while methylthio substituents increase lipophilicity and membrane permeability. For example, replacing methoxy with methylthio in pyridazinones alters IC₅₀ values by 2–3 orders of magnitude in enzyme inhibition assays .

Q. What methodologies validate the stability of the ester group under physiological conditions?

- Hydrolysis Kinetics : Incubate the compound in PBS (pH 7.4) at 37°C and monitor degradation via HPLC. Half-life calculations guide prodrug design .

- Mass Spectrometry : LC-MS identifies hydrolysis products (e.g., free carboxylic acid) and quantifies stability .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported biological activity across studies?

- Dose-Response Curves : Replicate assays using standardized concentrations (e.g., 1–100 µM) to exclude batch-specific variability.

- Cell Line Validation : Confirm target specificity using CRISPR knockouts or isoform-selective inhibitors .

- Meta-Analysis : Cross-reference data with structural analogs (e.g., pyran-based esters) to identify trends in activity .

Methodological Tables

Q. Table 1: Key Reaction Conditions for Cyclization

| Parameter | Optimal Range | Impact on Yield/Purity | Reference |

|---|---|---|---|

| Temperature | 50–80°C | >80°C increases side products | |

| Solvent | DMF or THF | THF improves regioselectivity | |

| Catalyst | NaN₃ or tert-butyl peroxide | NaN₃ accelerates cyclization |

Q. Table 2: Spectroscopic Reference Data

| Functional Group | NMR Shift (δ, ppm) | IR Absorption (cm⁻¹) |

|---|---|---|

| Ester (COOCH₃) | 3.7 (s, 3H) | 1740 |

| α-Hydroxy | 5.2 (br s, 1H) | 3200–3500 |

| Tetrahydro-pyran ring | 4.3 (m, 2H, H-2, H-6) | - |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.